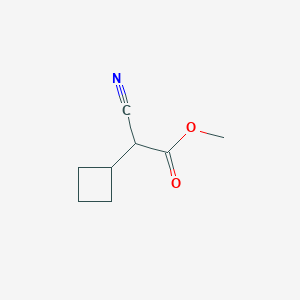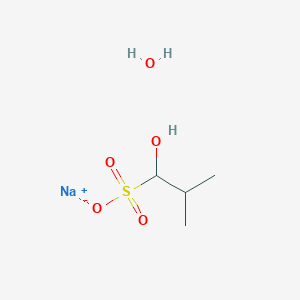
4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one
Vue d'ensemble
Description
4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one (DMPO) is a heterocyclic organic compound that has a variety of uses in the scientific research community. It is a synthetic compound that is used in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological experiments.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has focused on synthesizing derivatives of dihydropyridine scaffolds, including those related to 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties, and evaluating their biological activities. For instance, a study by Ziaie et al. (2017) involved preparing diethyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives linked to 1,3,4-oxadiazole-5-thiones and 1,2,4-triazole-5-thiones moieties. These compounds demonstrated varying antimicrobial and antifungal activities against Escherichia coli and Aspergillus fumigatus, with some showing significant antagonistic activity (Ziaie, Dilmaghani, & Tukmechi, 2017).
Cardioactivity and Structural Insights
Further research into the structural modifications of dihydropyridines, such as those incorporating isoxazolyl and oxadiazolyl groups, has shown potential cardioactivity. McKenna et al. (1988) synthesized 4-isoxazolyldihydropyridines and analyzed their solid-state structures and cardioactivity, revealing that these compounds acted as vasodilators, with some showing efficacy comparable to nifedipine, a known calcium channel blocker. This suggests potential applications as antihypertensive or antianginal agents (McKenna, Schlicksupp, Natale, Willett, Maryanoff, & Flaim, 1988).
Anticancer Potential
Another significant area of research is the exploration of 1,3,4-oxadiazole derivatives for anticancer applications. Redda and Gangapuram (2007) reported on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents. These novel compounds were synthesized maintaining the oxadiazole-tetrahydropyridine ring and tested for their anti-cancer activities, particularly against MCF-7 breast cancer cell lines, displaying moderate cytotoxicity (Redda & Gangapuram, 2007).
Chemo-Structural Studies
The exploration of 1,2,4-oxadiazoles' chemical properties and their derivatives has been extensive, focusing on their synthesis, spectral analysis, and biological evaluation. For example, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluated their bioactivity, including butyrylcholinesterase inhibition and molecular docking studies. These compounds showed potential as ligands for human butyrylcholinesterase, indicating their relevance in therapeutic applications (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).
Propriétés
IUPAC Name |
4,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-8-10(2)16-14(19)12(9)15-17-13(18-20-15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAWXWIVSGYAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C2=NC(=NO2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)





![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)




![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)